molecular formula C7H9FN2O B15320128 (S)-2-Amino-2-(3-fluoropyridin-2-yl)ethan-1-ol

(S)-2-Amino-2-(3-fluoropyridin-2-yl)ethan-1-ol

Cat. No.: B15320128
M. Wt: 156.16 g/mol
InChI Key: WVFXBLUKJSOALN-ZCFIWIBFSA-N
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Description

(2S)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol is a chiral compound that features an amino group, a hydroxyl group, and a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoropyridine.

    Formation of Intermediate: The 3-fluoropyridine undergoes a series of reactions to introduce the amino and hydroxyl groups. This can involve nucleophilic substitution reactions where the fluorine atom is replaced by an amino group.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

    Purification: Employing advanced chromatographic techniques to achieve high purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the amino group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

(2S)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (2S)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of key enzymes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.

    2-amino-2-(3-chloropyridin-2-yl)ethan-1-ol: A similar compound with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

    2-amino-2-(3-bromopyridin-2-yl)ethan-1-ol: Another analog with a bromine atom, which may have different pharmacological properties.

Uniqueness

The presence of the fluorine atom in (2S)-2-amino-2-(3-fluoropyridin-2-yl)ethan-1-ol can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(2S)-2-amino-2-(3-fluoropyridin-2-yl)ethanol

InChI

InChI=1S/C7H9FN2O/c8-5-2-1-3-10-7(5)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m1/s1

InChI Key

WVFXBLUKJSOALN-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=C(N=C1)[C@@H](CO)N)F

Canonical SMILES

C1=CC(=C(N=C1)C(CO)N)F

Origin of Product

United States

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